molecular formula C17H20N2O5 B12619451 N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea CAS No. 921766-22-5

N,N'-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea

Cat. No.: B12619451
CAS No.: 921766-22-5
M. Wt: 332.4 g/mol
InChI Key: UGGUNVKRCZRTOL-UHFFFAOYSA-N
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Description

N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea is a synthetic organic compound characterized by the presence of two 4-hydroxy-3-methoxyphenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea typically involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with urea under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted phenolic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea include:

    Curcumin derivatives: Compounds with similar phenolic structures and biological activities.

    Vanillin derivatives: Compounds derived from 4-hydroxy-3-methoxybenzaldehyde with various functional groups.

Uniqueness

N,N’-Bis[(4-hydroxy-3-methoxyphenyl)methyl]urea is unique due to its specific urea backbone and the presence of two 4-hydroxy-3-methoxyphenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

921766-22-5

Molecular Formula

C17H20N2O5

Molecular Weight

332.4 g/mol

IUPAC Name

1,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]urea

InChI

InChI=1S/C17H20N2O5/c1-23-15-7-11(3-5-13(15)20)9-18-17(22)19-10-12-4-6-14(21)16(8-12)24-2/h3-8,20-21H,9-10H2,1-2H3,(H2,18,19,22)

InChI Key

UGGUNVKRCZRTOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CNC(=O)NCC2=CC(=C(C=C2)O)OC)O

Origin of Product

United States

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